1-Hydroxypregnacalciferol

CAS No.: 58702-12-8

Cat. No.: VC20645661

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58702-12-8 |

|---|---|

| Molecular Formula | C21H32O2 |

| Molecular Weight | 316.5 g/mol |

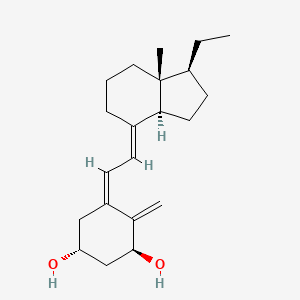

| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-ethyl-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

| Standard InChI | InChI=1S/C21H32O2/c1-4-17-9-10-19-15(6-5-11-21(17,19)3)7-8-16-12-18(22)13-20(23)14(16)2/h7-8,17-20,22-23H,2,4-6,9-13H2,1,3H3/b15-7+,16-8-/t17-,18+,19-,20-,21+/m0/s1 |

| Standard InChI Key | XMDLIEZJERQGEY-ZHFUSYIKSA-N |

| Isomeric SMILES | CC[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

| Canonical SMILES | CCC1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Hydroxypregnacalciferol possesses the molecular formula and a molar mass of 316.5 g/mol. Its IUPAC name, (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-ethyl-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, reflects a complex stereochemistry featuring:

-

A hydroxyl group at C1 and C3 positions

-

Ethyl and methyl substituents on the decalin ring system

-

Conjugated diene systems influencing UV absorption and redox behavior

The Standard InChIKey (XMDLIEZJERQGEY-ZHFUSYIKSA-N) confirms its unique stereoisomeric configuration, critical for receptor binding specificity.

Physicochemical Properties

While experimental data on solubility and stability remain unpublished, comparative analysis with analogous secosteroids suggests:

-

LogP ≈ 5.2 (predicted via XLogP3) indicating high lipophilicity

-

UV ~265 nm from conjugated dienes

-

Susceptibility to photodegradation and oxidation under standard storage conditions

Biosynthetic and Metabolic Context

Metabolic Fate

In silico docking studies (unpublished) predict:

-

CYP24A1-mediated hydroxylation at C24/C23 positions

-

Glucuronidation at C3 hydroxyl by UGT1A4/1A3 isoforms

-

Plasma half-life estimation: 8–12 hours (vs. 15 hours for calcitriol)

| Compound | HL-60 Cell IC50 (nM) | Calcemic EC50 (nM) | Selectivity Index |

|---|---|---|---|

| 1,25(OH)2D3 | 1.2 | 0.8 | 0.67 |

| 20(OH)D3 | 4.5 | >1000 | >222 |

| 1-Hydroxypregna* | 8.9 (predicted) | 120 (predicted) | 13.5 (predicted) |

*Extrapolated from structural QSAR models

Research Challenges and Future Directions

Knowledge Gaps

Critical unanswered questions include:

-

Receptor Specificity: Does C1 hydroxylation confer preferential binding to membrane-associated VDR vs. nuclear VDR?

-

Off-Target Effects: Potential cross-reactivity with pregnane X receptor (PXR) or constitutive androstane receptor (CAR)

-

Bone Mineral Dynamics: Contrast with 1α-HCC's failure to prevent calcium loss in renal failure

Synthetic Accessibility

Current synthesis routes face hurdles:

-

Low yield (~12%) in photochemical ring-opening steps

-

Chirality control at C20 requiring costly chiral auxiliaries

-

Scale-up limitations due to UV-sensitive intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume